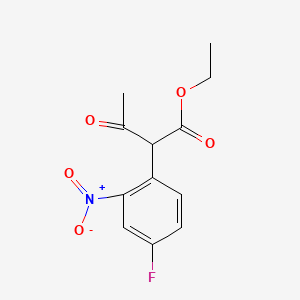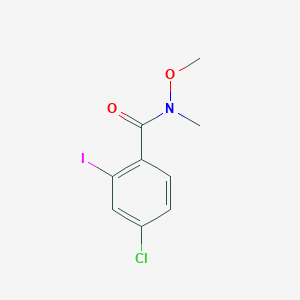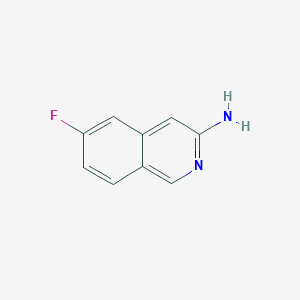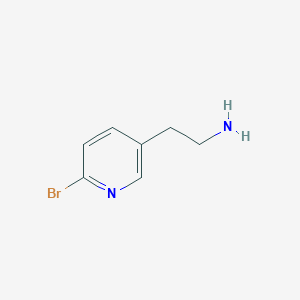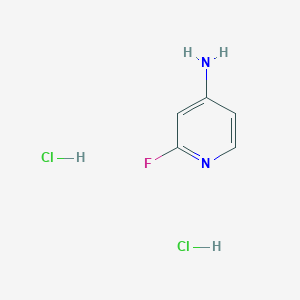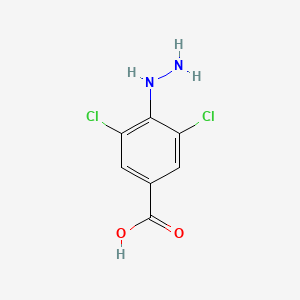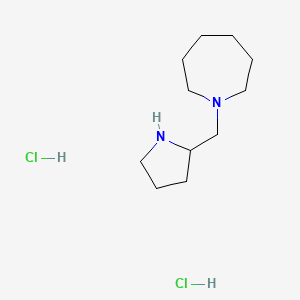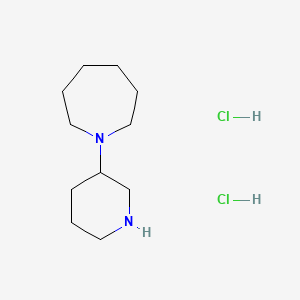
3-Piperidinylmethyl propanoate hydrochloride
Overview
Description
3-Piperidinylmethyl propanoate hydrochloride, also known as methyl 3-(3-piperidinyl)propanoate hydrochloride, is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2.ClH/c1-12-9(11)5-4-8-3-2-6-10-7-8;/h8,10H,2-7H2,1H3;1H . This indicates the presence of a piperidinyl group attached to a methyl propanoate group, with a hydrochloride moiety.Scientific Research Applications
Neurological and Mental Health Applications
- Donepezil Hydrochloride: A piperidine derivative, donepezil hydrochloride, is recognized for its role in treating mild-to-moderate Alzheimer’s disease. It functions as a reversible central acetylcholinesterase inhibitor, improving cognition and global function in patients by slowing the deterioration associated with Alzheimer's and potentially other neurological conditions (Román & Rogers, 2004) sourcesourcesource.
Pharmacological Effects and Potential Therapeutic Benefits
- Phencyclidine (Sernyl) Effects: Phencyclidine, a compound related to 3-Piperidinylmethyl propanoate hydrochloride, showcases a unique spectrum of pharmacological activity. This includes altering the reactivity of the central nervous system to sensory inputs, with implications for understanding drug actions at various neural levels (Domino, 1964) .
Antimicrobial and Antileishmanial Potential
- Piper Species for Leishmaniasis Treatment: Research highlights the leishmanicidal activity of compounds from Piper species, including Piper longumine and others, against various forms of the leishmaniasis parasite. This indicates a potential for developing new treatments based on natural products (Peixoto et al., 2021) .
Antioxidant and Antitumor Properties
- Piper Species' Biological Activities: Piper species, known for their rich essential oils and secondary metabolites, display significant antioxidant, antimicrobial, and antitumor activities. These properties suggest their utility in natural antioxidant applications and as potential sources of therapeutic agents (Salehi et al., 2019) .
Downstream Processing in Biotechnology
- Recovery and Purification of Biological Products: The review on downstream processing of biologically produced diols, including 1,3-propanediol, outlines the significance of optimizing recovery and purification methods to improve yield, purity, and reduce energy consumption in microbial production processes (Xiu & Zeng, 2008) .
Safety and Hazards
Future Directions
Piperidine derivatives, such as 3-Piperidinylmethyl propanoate hydrochloride, are of significant interest due to their diverse biological activities and potential therapeutic applications . Future research could focus on exploring these properties further and developing new synthetic methods and applications for this compound.
properties
IUPAC Name |
piperidin-3-ylmethyl propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-9(11)12-7-8-4-3-5-10-6-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTZSNSQAXFXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441590.png)


